

# 3,4'-Dihydroxyflavone chemical structure and properties

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Compound of Interest

Compound Name: 3,4'-Dihydroxyflavone

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# An In-depth Technical Guide to 3,4'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to **3,4'-Dihydroxyflavone**, a flavonoid of significant interest in pharmacological research.

## **Chemical Structure and Properties**

**3,4'-Dihydroxyflavone**, a member of the flavonol subclass of flavonoids, is characterized by a phenyl group at position 2 and a hydroxyl group at position 3 of the C ring, with an additional hydroxyl group at the 4' position of the B ring. It is important to distinguish it from its isomer, 3',4'-Dihydroxyflavone, where the hydroxyl groups are on the B ring at positions 3' and 4', and the C ring lacks a hydroxyl group at position 3.

Chemical Structure:



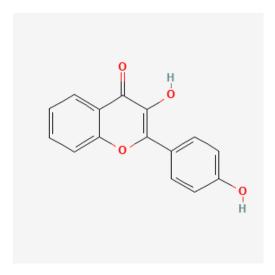


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The quantitative properties of **3,4'-Dihydroxyflavone** (CAS No: 14919-49-4) are summarized in the table below for easy reference.



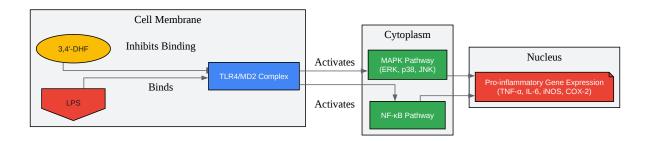
Property	Value	Reference
IUPAC Name	3-hydroxy-2-(4- hydroxyphenyl)chromen-4-one	[1]
Molecular Formula	C15H10O4	[1][2]
Molecular Weight	254.24 g/mol	[1][2]
Melting Point	171-172 °C (for the parent compound 3-Hydroxyflavone)	[3]
Solubility	DMSO: 86.96 mg/mL (342.04 mM)	[4]
XLogP3	3.0	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
<sup>1</sup> H NMR (270 MHz, DMSO-d6)	δ 10.13 (brs, 1H), 9.32 (brs, 1H), 8.10 (d, J = 9.2 Hz, 2H), 8.09 (d, J = 7.9 Hz, 1H), 7.65- 7.85 (m, 2H), 7.44 (t, J = 7.9 Hz, 1H), 6.93 (d, J = 9.2 Hz, 2H)	[2]
<sup>13</sup> C NMR (67.8 MHz, DMSO- d6)	δ 172.6, 159.2, 154.4, 146.2, 137.8, 133.5, 124.7, 124.5, 122.0, 121.4, 118.3	[2]
Mass Spectrometry (FAB)	m/z 255 [M+H]+	[2]
IR (film, cm <sup>-1</sup> )	2980, 2868, 1604, 1557, 1420, 1207, 1107, 1015	[2]

# **Biological Activities and Signaling Pathways**

**3,4'-Dihydroxyflavone** exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and antiviral properties.



The anti-inflammatory effects of the related isomer 3',4'-dihydroxyflavone (DHF) are well-documented. It mitigates inflammatory responses by directly interfering with the lipopolysaccharide (LPS) signaling cascade. [5][6]DHF interacts with the hydrophobic pocket of myeloid differentiation 2 (MD2), preventing LPS from binding to the Toll-like receptor 4 (TLR4)/MD2 complex. [5][6]This inhibition prevents the activation of downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), ultimately suppressing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6. [5][7]



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**Caption:** Anti-inflammatory signaling pathway of DHF.

**3,4'-Dihydroxyflavone** functions as a potent antioxidant and antiapoptotic agent. [8]It has been shown to reduce intracellular reactive oxygen species (ROS) and decrease the number of apoptotic cells. [8]This activity is associated with the upregulation of antioxidant genes (like MnSOD) and anti-apoptotic genes (like Survivin), while concurrently reducing the expression of oxidant and pro-apoptotic genes (like Caspase-3 and Bax). [8]

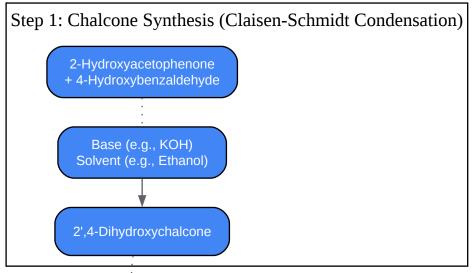
Studies have demonstrated that **3,4'-Dihydroxyflavone** possesses potent antiviral activity, particularly against the Influenza A virus (H1N1). [9]Its mechanism of action involves the inhibition of viral neuraminidase activity and the prevention of viral adsorption onto host cells. [9]In vivo studies in mice showed that oral administration of the compound significantly reduced viral titers in the lungs, mitigated pathological changes, and improved survival rates. [4][9]

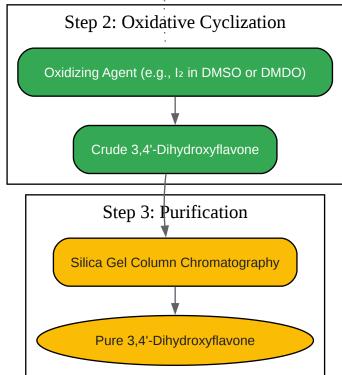


## **Experimental Protocols**

This section details methodologies for the synthesis, purification, and biological evaluation of **3,4'-Dihydroxyflavone**.

A common route for synthesizing **3,4'-dihydroxyflavone** involves the oxidative cyclization of a chalcone precursor, followed by deprotection. A general workflow is outlined below.







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**Caption:** General workflow for the synthesis of **3,4'-Dihydroxyflavone**.

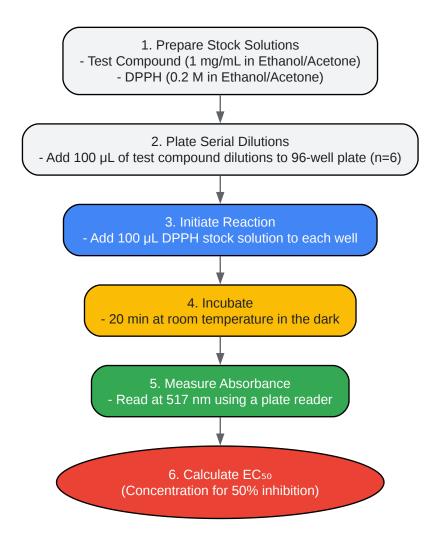
Detailed Protocol Example (based on debenzylation):

• Reaction Setup: A solution of a protected precursor (e.g., 100 mg, 0.29 mmol) in ethanol (16 mL) is prepared at room temperature. [2]2. Catalyst Addition: 10% Palladium hydroxide (Pd(OH)<sub>2</sub>) on charcoal (5 mg) is added to the mixture. [2]3. Hydrogenation: The reaction mixture is stirred at 60°C for 1 hour under a hydrogen (H<sub>2</sub>) atmosphere. [2]4. Work-up: The mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. [2]5. Purification: The resulting residue is washed with diethyl ether (Et<sub>2</sub>O) to yield the final product as a white powder. [2]Purity can be confirmed by NMR and mass spectrometry.

DPPH Radical Scavenging Assay (Antioxidant Activity):

This assay quantifies the ability of a compound to act as a free radical scavenger.





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**Caption:** Workflow for the DPPH antioxidant assay.

#### **Protocol Steps:**

• Solution Preparation: Prepare stock solutions of the test compound (e.g., 1 mg/mL in 1:1 ethanol-acetone) and a 0.2 M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. [10]2. Plating: Add 100 µL of serial dilutions of the test compound to a 96-well plate, with multiple replicates for each concentration. [10]3. Reaction: Add 100 µL of the DPPH stock solution to each well. [10]4. Incubation: Incubate the plate at room temperature in the dark for 20 minutes. [10]5. Measurement: Measure the absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant. [10]6. Analysis: Calculate the concentration that inhibits DPPH radicals by 50% (EC50 value), using a positive control like Vitamin C for comparison. [10] Neuraminidase Inhibition Assay (Antiviral Activity):



This assay determines the compound's ability to inhibit a key enzyme required for influenza virus propagation.

- Reaction Mixture: Prepare a reaction mixture containing the influenza virus neuraminidase enzyme in a suitable buffer.
- Inhibitor Addition: Add varying concentrations of 3,4'-Dihydroxyflavone to the reaction mixture.
- Substrate Addition: Add a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH glycine-NaOH buffer).
- Fluorescence Reading: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
- Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC<sub>50</sub> value.

## Conclusion

**3,4'-Dihydroxyflavone** is a flavonoid with a compelling profile of anti-inflammatory, antioxidant, and antiviral activities. Its mechanisms of action, particularly the inhibition of key inflammatory signaling pathways and viral enzymes, make it a promising candidate for further investigation in drug development. The experimental protocols provided herein offer a foundation for researchers to synthesize, purify, and evaluate the therapeutic potential of this compound.

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